REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([N+:11]([O-])=O)[C:4]=1[N+:14]([O-])=O>CCO>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([NH2:14])[C:5]=1[NH2:11]
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
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Name
|
|
Quantity
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220 mL
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Type
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solvent
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Smiles
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CCO
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Type
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CUSTOM
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Details
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The reaction was stirred under a H2 atmosphere (balloon)
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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evacuating 3 times with N2
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Type
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ADDITION
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Details
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adding 600 mg of 10 wt % Pd/C
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Type
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ADDITION
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Details
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Another 300 mg of 10 wt % Pd/C were added after 2 days
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Duration
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2 d
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Type
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STIRRING
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Details
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the mixture was stirred for another 24 h
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Duration
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24 h
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Type
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FILTRATION
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Details
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Filtration over a pad of celite
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Type
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WASH
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Details
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washing with EtOH and EtOAc
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Type
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CUSTOM
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Details
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yielded
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Type
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CONCENTRATION
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Details
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after concentration in vacuo 4.3 g of 3,6-dimethoxy-benzene-1,2-diamine as black solid
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Name
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|
Type
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product
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Smiles
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COC1=C(C(=C(C=C1)OC)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |